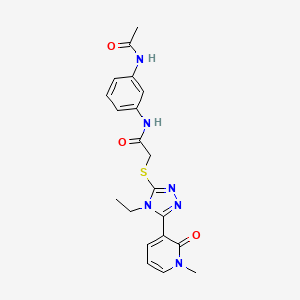

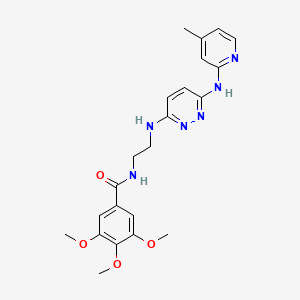

![molecular formula C15H11N5O6S B2794701 3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide CAS No. 2350179-15-4](/img/structure/B2794701.png)

3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide” is represented by the linear formula C15H11N5O6S . The InChI code for this compound is 1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7 (4-2-6)12-8 (10)11;10-7 (11)4-1-5 (8 (12)13)3-6 (2-4)9 (14)15/h1-4H, (H3,10,11);1-3H, (H,10,11) .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . The molecular weight of the compound is 389.35 .科学的研究の応用

Coordination Polymers and Complexes

The synthesis and structure elucidation of coordination polymers involving 3,5-dinitrobenzoic acid reveal its potential in forming diverse metal-organic frameworks (MOFs). These complexes exhibit solvent-dependent self-assembly, leading to various recognition patterns and structures that incorporate the solvent molecules into the crystal lattice. Such coordination polymers and complexes find applications in catalysis, gas storage, and separation technologies due to their unique structural properties (Pedireddi & Varughese, 2004).

Antitubercular Agents

Research into antituberculosis agents has identified derivatives of 3,5-dinitrobenzoic acid as promising compounds. These derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their high selectivity and low toxicity in mammalian cell lines underline their potential as effective antitubercular drugs (Karabanovich et al., 2016).

Chemical Synthesis and Modification

The versatility of 3,5-dinitrobenzoic acid extends to the synthesis of non-symmetrical derivatives, such as amines, ethers, and sulfides, showcasing its utility in organic synthesis. These compounds can be tailored for various applications, including the development of new materials, pharmaceuticals, and chemical intermediates (Barker et al., 2008).

Chemiluminescence Studies

Investigations into sulfanyl-substituted bicyclic dioxetanes derived from 3,5-dinitrobenzoic acid derivatives have contributed to our understanding of chemiluminescence. These studies provide insights into the mechanisms of light emission and the potential for developing novel chemiluminescent probes for analytical and bioanalytical applications (Watanabe et al., 2010).

Green Chemistry Applications

The conversion of alcohols to their corresponding 3,5-dinitrobenzoates using ionic liquids under microwave irradiation represents an environmentally friendly approach in organic synthesis. This method highlights the role of 3,5-dinitrobenzoic acid in promoting green chemistry practices by minimizing hazardous by-products (Sonkar et al., 2022).

Safety and Hazards

作用機序

Mode of Action

It’s known that 3,5-dinitrobenzoic acid is used by chemists to identify alcohol components in esters . The compound might interact with its targets in a similar way, but this is purely speculative and requires further investigation.

Biochemical Pathways

3,5-dinitrobenzoic acid is known to be involved in the identification of various organic substances, especially alcohols, by derivatization . This suggests that the compound may interact with biochemical pathways involving these substances.

特性

IUPAC Name |

(4-cyanophenyl) carbamimidothioate;3,5-dinitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S.C7H4N2O6/c9-5-6-1-3-7(4-2-6)12-8(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H3,10,11);1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKUDPOTSLWXAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

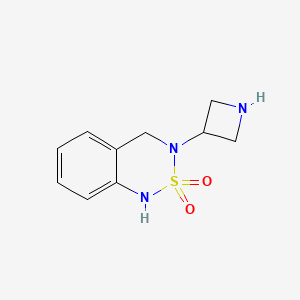

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)

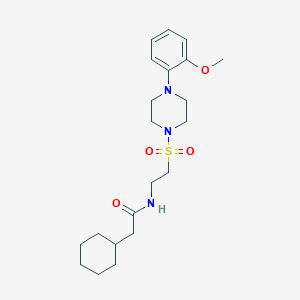

![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)

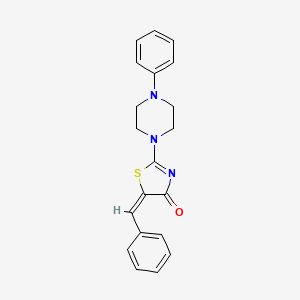

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)

![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)